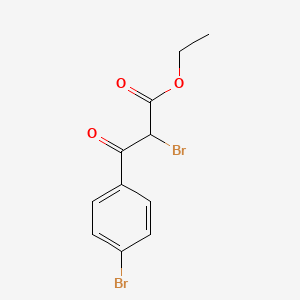
Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate
Overview
Description
Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate is a brominated organic compound with significant applications in scientific research and industry. This compound features a bromine atom on the second carbon and a bromophenyl group on the third carbon of its oxopropanoate structure, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized through the halogenation of ethyl 3-(4-bromophenyl)propanoate using bromine in the presence of a suitable catalyst.
Oxidation Reaction: Another method involves the oxidation of ethyl 2-bromo-3-(4-bromophenyl)propanoate using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and esters.
Reduction Products: Alcohols and amines.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its bromine atoms make it a valuable building block for further chemical modifications.
Applications in Chemistry:
Synthesis of Complex Molecules: The compound is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Catalyst Development: It is employed in the development of new catalysts for organic reactions.
Applications in Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of brominated compounds on biological systems.
Applications in Medicine:
Drug Development: It is utilized in the development of new drugs, particularly those targeting specific biological pathways.
Applications in Industry:
Material Science: The compound is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the intended application.
Comparison with Similar Compounds
Ethyl 2-bromo-3-(4-bromophenyl)propanoate: Similar structure but lacks the oxo group.
Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate: Similar but with a chlorine atom instead of bromine.
Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate: Similar but with a methoxy group instead of bromine.
This comprehensive overview highlights the importance of Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate in various fields, from scientific research to industrial applications. Its versatile chemical properties and unique structure make it a valuable compound in organic synthesis and beyond.
Properties
IUPAC Name |
ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c1-2-16-11(15)9(13)10(14)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAUDNMELBAULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516412 | |
| Record name | Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87943-97-3 | |
| Record name | Ethyl α,4-dibromo-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87943-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


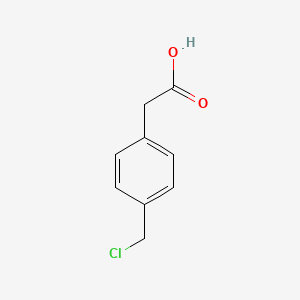

![benzofuro[2,3-d]pyridazin-4(3H)-one](/img/structure/B1626307.png)


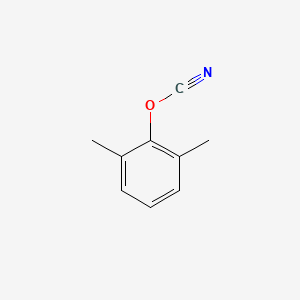
![6-[4-(Dimethylamino)phenyl]-1,2,5,6-tetrahydro-4-methyl-2-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1626313.png)

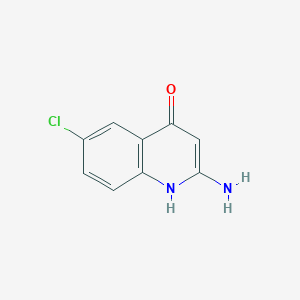
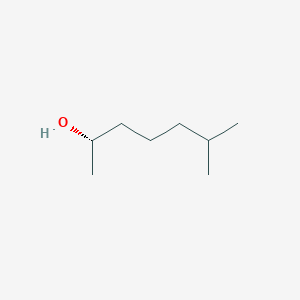
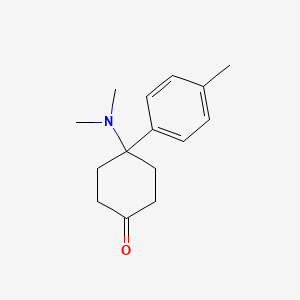
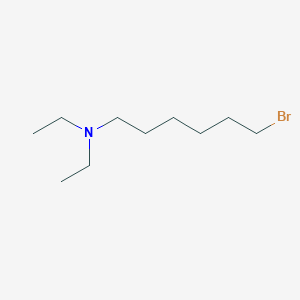
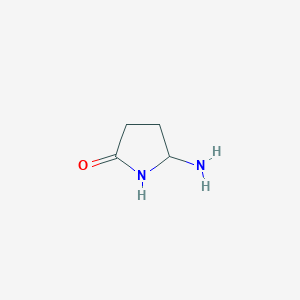
![6-(Methylthio)benzo[d][1,3]dioxol-5-amine](/img/structure/B1626326.png)
